(Hydroxyimino)(phenyl)acetonitrile
Overview
Description
(Hydroxyimino)(phenyl)acetonitrile is a chemical compound with the molecular formula C8H6N2O. It is a ketoxime and is functionally related to acetonitrile . This compound is known for its unique structure, which includes a hydroxyimino group attached to a phenylacetonitrile backbone. It has various applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The detailed steps are as follows:
- Benzyl cyanide is dissolved in methanol containing sodium hydroxide.
- Methyl nitrite is generated in situ by the reaction of sodium nitrite with sulfuric acid in methanol.
- The methyl nitrite is introduced into the benzyl cyanide solution, maintaining the temperature below 15°C.
- The reaction mixture is stirred for an additional 2 hours, and the solvent is removed under reduced pressure.
- The residue is dissolved in water, washed with toluene, and acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of (Hydroxyimino)(phenyl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (Hydroxyimino)(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetonitriles.
Scientific Research Applications
(Hydroxyimino)(phenyl)acetonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Hydroxyimino)(phenyl)acetonitrile involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyimino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial for its role in various chemical transformations . The compound’s molecular targets and pathways are still under investigation, particularly in the context of its biological activities.
Comparison with Similar Compounds
Benzyl cyanide: Shares the phenylacetonitrile backbone but lacks the hydroxyimino group.
Phenylglyoxylonitrile oxime: Similar structure but with different functional groups.
Phoxim: An organophosphate insecticide with a related structure.
Uniqueness: (Hydroxyimino)(phenyl)acetonitrile is unique due to its hydroxyimino group, which imparts distinct reactivity and properties compared to similar compounds. This functional group allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2E)-2-hydroxyimino-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H/b10-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCQFBKIFDVTTR-NTMALXAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061182 | |
Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-52-5 | |
Record name | Benzeneacetonitrile, alpha-(hydroxyimino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (hydroxyimino)phenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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